For-val-val-OH

Description

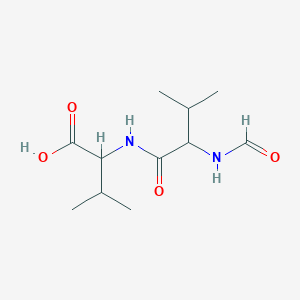

Structure

3D Structure

Properties

Molecular Formula |

C11H20N2O4 |

|---|---|

Molecular Weight |

244.29 g/mol |

IUPAC Name |

2-[(2-formamido-3-methylbutanoyl)amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C11H20N2O4/c1-6(2)8(12-5-14)10(15)13-9(7(3)4)11(16)17/h5-9H,1-4H3,(H,12,14)(H,13,15)(H,16,17) |

InChI Key |

XGQOCGNBJHJUET-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC=O |

Origin of Product |

United States |

Iii. Structural Characterization and Conformational Analysis of For Val Val Oh

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for the experimental characterization of peptide structures. Each technique offers a unique window into the molecular architecture of For-Val-Val-OH, from the atomic-level detail of nuclear magnetic resonance to the surface-specific information from infrared spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing data at the atomic level. mdpi.com For this compound, NMR studies would involve the analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) to define the torsion angles (φ, ψ) of the peptide backbone and the rotameric states of the valine side chains.

A complete assignment of 1H, 13C, and 15N resonances through a combination of 1D and 2D NMR experiments (e.g., COSY, TOCSY, HSQC, HMBC) would be the first step in a detailed conformational analysis of this compound. uchicago.edunih.gov The expected chemical shift ranges for the protons in a dipeptide are well-established. uzh.ch

Table 1: Expected 1H NMR Chemical Shift Ranges for Dipeptides

| Residue Type | NH (ppm) | Hα (ppm) | Hβ (ppm) |

|---|---|---|---|

| Valine | 8.24 | 4.32 | 1.39 |

Data based on random coil chemical shifts for dipeptides following an Alanine residue. uzh.ch

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. americanpeptidesociety.orgspringernature.com By measuring the differential absorption of left- and right-circularly polarized light, CD provides characteristic spectra for different types of secondary structures such as α-helices, β-sheets, and random coils. americanpeptidesociety.orggfpp.fr

For a short peptide like this compound, the CD spectrum would likely indicate a predominantly disordered or random coil conformation in aqueous solution, which is typical for small, unconstrained peptides. nih.gov A random coil structure generally exhibits a strong negative CD band around 200 nm. americanpeptidesociety.org However, the presence of the two bulky valine residues might induce some local ordering or preference for certain turn-like structures. jst.go.jp The environment, such as the solvent or the presence of membranes, can significantly influence the peptide's conformation. nih.govnih.gov

Table 2: Characteristic Far-UV CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Positive Peaks (nm) | Negative Peaks (nm) |

|---|---|---|

| α-Helix | ~193 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Random Coil | ~212 | ~195 |

This table presents generalized values for characteristic CD peaks. americanpeptidesociety.org

Analysis of the CD spectrum of this compound under various conditions (e.g., different solvents, temperatures) would reveal the stability of its secondary structure and its propensity to adopt ordered conformations. nih.gov

Infrared Reflection-Absorption Spectroscopy (IRRAS) is a surface-sensitive vibrational spectroscopy technique used to study the structure and orientation of molecules in thin films, such as Langmuir monolayers at the air-water interface. longdom.orglongdom.org For peptides, the amide I band (primarily C=O stretching) in the IR spectrum is particularly informative about the secondary structure. longdom.orgnih.gov

An IRRAS study of this compound would likely require its derivatization with a hydrophobic tail to ensure it forms a stable monolayer at the air-water interface, a common practice for short, water-soluble peptides. longdom.org The position of the amide I band in the IRRAS spectrum can distinguish between α-helical (around 1650-1660 cm⁻¹), β-sheet (around 1620-1640 cm⁻¹ for intermolecular sheets), and disordered structures. nih.govnih.gov

Furthermore, by using polarized light, IRRAS can provide information about the orientation of the peptide's secondary structural elements relative to the surface. nih.gov This would be valuable in understanding how this compound might interact with biological membranes or other surfaces. While no specific IRRAS data for this compound is available, studies on other amphipathic peptides have demonstrated the power of this technique in revealing pressure-induced conformational changes and the orientation of helices and sheets at interfaces. nih.gov

Mass spectrometry (MS) is a fundamental tool for the characterization of synthetic peptides, used to confirm their identity and assess their purity. nih.govresearchgate.net For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be the preferred ionization methods. researchgate.net

The primary application of MS in this context is the accurate determination of the molecular weight of the peptide. The theoretical monoisotopic mass of this compound (C₁₂H₂₂N₂O₄) can be calculated and compared with the experimentally measured mass to confirm its identity.

Table 3: Theoretical Molecular Mass of this compound

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

|---|

Tandem mass spectrometry (MS/MS) would be employed to verify the amino acid sequence. By inducing fragmentation of the protonated peptide, a series of b- and y-ions are generated, and the mass differences between consecutive ions in a series correspond to the residue masses of the amino acids, thus confirming the Val-Val sequence.

Furthermore, MS coupled with high-performance liquid chromatography (HPLC-MS) is the standard method for determining the purity of a synthetic peptide. creative-proteomics.com This analysis can identify and quantify impurities such as truncated or deletion sequences that may have arisen during synthesis. creative-proteomics.com The chiral purity can also be assessed using specialized HPLC-MS/MS methods to detect any undesirable D-isomers. nih.gov

Computational Modeling for Conformational Prediction

Computational methods, particularly molecular mechanics simulations, complement experimental techniques by providing a detailed picture of the conformational landscape of a peptide.

Molecular mechanics simulations are a powerful tool for exploring the accessible conformations of peptides and for calculating the relative energies of different structures. nih.gov For this compound, such simulations would typically be performed on its closely related analogue, the valine dipeptide. nih.govjkps.or.kr These simulations map the potential energy surface as a function of the backbone dihedral angles φ and ψ, generating a Ramachandran plot that shows the allowed and disallowed conformational regions.

Studies on valine dipeptide have shown that the conformational probability distribution is influenced by both the peptide backbone and the bulky valine side chains. nih.gov The simulations can identify the most stable rotamers for the side chains and how their conformational freedom is restricted, for example, within a more structured environment like an α-helix. nih.gov The choice of force field (e.g., all-atom versus united-atom representations) can influence the predicted most stable conformations. nih.gov

Computational studies on the Val-Trp dipeptide have revealed the existence of both extended and folded stable conformations, with the folded structure being stabilized by intramolecular interactions. researchgate.netajol.info A similar analysis for this compound would likely reveal a complex energy landscape with multiple low-energy minima corresponding to different backbone and side-chain arrangements. These computational models provide a dynamic view of the peptide's structure that is often averaged out in experimental measurements. jkps.or.krresearchgate.net

Table 4: Compound Names Mentioned

| Abbreviation | Full Chemical Name |

|---|---|

| This compound | N-Formyl-L-valyl-L-valine |

| Val-Val | L-valyl-L-valine |

| For-L-Ser-NH₂ | N-formyl-L-serinamide |

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules like this compound. ajol.infocardiff.ac.uk Such calculations can be employed to optimize the molecule's geometry, determining the most stable three-dimensional structure. ajol.info

For similar dipeptides, such as Val-Trp, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been used to identify and compare the stability of different conformations, such as extended and folded forms. ajol.info These analyses yield crucial data on energy parameters, electronic properties, and the distribution of charges within the molecule. Key outputs from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are vital for understanding the peptide's chemical reactivity. ajol.info Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. ajol.info The application of these established computational procedures to this compound would provide a detailed understanding of its ground-state structure and electronic landscape.

Analysis of Torsion Angles (Phi, Psi, Omega) and Backbone Conformation

The omega (ω) angle, which describes rotation around the peptide bond (C-N), is typically planar (approximately 180° for a trans configuration) due to the partial double-bond character of the amide bond. expasy.orgyoutube.com The phi (φ) and psi (ψ) angles, however, have considerable rotational freedom and are the primary determinants of the peptide's secondary structure. expasy.org For residues like valine, which are β-branched, steric hindrance from the side chain imposes significant restrictions on the allowable (φ, ψ) combinations. nih.govmdpi.com Valine residues show a strong preference for conformations in the extended β-sheet region of the Ramachandran plot and tend to avoid conformations with large values of the N-Cα-C bond angle. mdpi.compnas.org In a dipeptide like this compound, the specific values of these angles for each valine residue would define the backbone's fold, with a high probability of adopting an extended, β-sheet-like structure. pnas.org

| Torsion Angle | Atoms Defining the Bond | Description |

|---|---|---|

| Phi (φ) | C(i-1) - N(i) - Cα(i) - C(i) | Describes rotation around the N-Cα bond and largely determines the overall fold of the peptide backbone. expasy.orgproteinstructures.combioinf.org.uk |

| Psi (ψ) | N(i) - Cα(i) - C(i) - N(i+1) | Describes rotation around the Cα-C bond and, along with phi, defines the secondary structure. expasy.orgproteinstructures.combioinf.org.uk |

| Omega (ω) | Cα(i) - C(i) - N(i+1) - Cα(i+1) | Describes rotation around the peptide bond itself; it is typically rigid and planar (trans, ~180°) due to resonance. expasy.org |

Influence of N-Terminal Formylation on Peptide Conformation

The addition of a formyl group (CHO) to the N-terminus of a peptide is a critical modification that significantly impacts its properties. nih.govresearchgate.net In an unmodified peptide, the N-terminal amino group is typically protonated at physiological pH, carrying a positive charge. The formylation of this group neutralizes this charge. nih.gov

This charge alteration can substantially affect the peptide's conformation and function. nih.gov The removal of the positive charge at the N-terminus alters the local electrostatic environment, which can change non-covalent interactions, such as hydrogen bonds and salt bridges, that help stabilize a particular fold. N-terminal formylation is recognized as a post-translational modification that can modulate the conformation of larger protein structures, highlighting its importance in directing molecular shape. nih.gov In this compound, the formyl group eliminates the N-terminal positive charge, which would otherwise interact with the C-terminal carboxylate or other polar parts of the molecule, thereby influencing its preferred conformational state.

Conformational Stability and Dynamics of the this compound Peptide

The conformational landscape of a peptide is not static; rather, it exists as an equilibrium of different structures. The stability and dynamics of these conformations can be explored using computational methods like molecular dynamics (MD) simulations. nih.govnih.gov

MD simulations on similar molecules, like the valine dipeptide, have been used to calculate the conformational probability distribution and the free energy differences between various stable states. nih.govresearchgate.net These simulations model the peptide's movements over time, revealing how it transitions between different conformations. researchgate.net The stability of specific conformations can be assessed by analyzing several parameters from the simulation trajectory. nih.gov These include the Root Mean Square Deviation (RMSD) to measure positional changes, the Radius of Gyration (Rg) to assess compactness, and the Solvent-Accessible Surface Area (SASA) to quantify exposure to the solvent. nih.gov The analysis of intramolecular hydrogen bonds over the course of a simulation also provides a direct measure of a conformation's stability. nih.gov For this compound, these methods would allow for the characterization of its dominant conformations (e.g., extended vs. folded) and the energy barriers associated with transitioning between them, providing a comprehensive picture of its conformational stability and dynamic behavior. nih.govresearchgate.net

| Analysis Method | Description | Insight Provided |

|---|---|---|

| Molecular Dynamics (MD) Simulation | A computational method that simulates the physical movements of atoms and molecules over time. nih.gov | Provides a trajectory of conformational changes, allowing for the study of dynamic processes and equilibria. nih.gov |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed conformations. nih.gov | Indicates the stability of a conformation; lower, stable RMSD values suggest higher stability. nih.gov |

| Radius of Gyration (Rg) | A measure of the compactness of a structure. nih.gov | Reveals whether a peptide is in a compact, folded state or a more extended one. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of intramolecular hydrogen bonds during a simulation. nih.gov | A higher number of persistent hydrogen bonds often correlates with greater conformational stability. nih.gov |

Iv. Biological Activity and Receptor Interactions of For Val Val Oh

Interactions with Formyl Peptide Receptors (FPRs)

FPRs are a family of pattern recognition receptors expressed predominantly on immune cells, especially phagocytic leukocytes like neutrophils and macrophages. nih.govfrontiersin.orgmdpi.com In humans, this family includes three members: FPR1, FPR2, and FPR3. nih.gov These receptors are designed to recognize N-terminally formylated peptides, which are common products of bacteria or are released from the mitochondria of damaged host cells. researchgate.netnih.gov The interaction of formylated peptides like For-Val-Val-OH with these receptors triggers a cascade of cellular defense mechanisms.

FPR1 is considered the high-affinity receptor for many N-formylated peptides. nih.gov Its activation is a critical first step in mounting an inflammatory response against invading pathogens or sites of sterile injury. nih.govresearchgate.net The binding of a ligand such as a formylated peptide to FPR1 initiates several key cellular functions:

Chemotaxis: Activated FPR1 guides neutrophils and other phagocytes toward the source of the formylated peptides, a process of directed cell migration essential for accumulating immune cells at a site of infection or injury. nih.govnih.gov

Phagocytosis: Upon reaching the target, FPR1 signaling enhances the phagocytic capacity of these immune cells, enabling them to engulf and destroy bacteria or cellular debris. nih.govfrontiersin.org

ROS Production: The activation of FPR1 triggers the assembly and activation of the NADPH oxidase enzyme complex, leading to a "respiratory burst." nih.govnih.gov This process generates a significant amount of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, which are highly effective in killing pathogens within the phagosome. frontiersin.orgnih.govresearchgate.net

The concentration of the formylated peptide ligand can regulate the type of response, with lower concentrations typically inducing chemotaxis and higher concentrations, as would be found at a site of infection, triggering bactericidal activities like ROS production. frontiersin.org

FPR2 is a remarkably versatile receptor, capable of binding a wide array of ligands, including not only formylated peptides but also lipid mediators like lipoxin A4 and protein-derived agonists such as Annexin A1. mdpi.comnih.gov This diversity of ligands allows FPR2 to mediate both pro-inflammatory and pro-resolving (anti-inflammatory) responses. mdpi.com

Pro-inflammatory Pathways: When activated by certain ligands, such as serum amyloid A (SAA) or bacterial peptides, FPR2 can initiate pro-inflammatory signaling, contributing to neutrophil activation and cytokine release. nih.govmdpi.com

Pro-resolving Pathways: Conversely, when FPR2 binds to ligands like lipoxin A4 or Annexin A1, it triggers pathways that actively resolve inflammation. mdpi.comnih.gov These pro-resolving actions include inhibiting further neutrophil infiltration, stimulating the clearance of apoptotic cells (efferocytosis), and promoting a switch in macrophage phenotype toward tissue repair. nih.govnih.gov

The ability of FPR2 to switch between these opposing functions is thought to depend on the specific ligand, which induces different conformational changes in the receptor, thereby coupling to distinct intracellular signaling pathways. mdpi.com

Ligand binding studies are crucial for understanding the affinity and specificity of compounds for their receptors. vanderbilt.edu While FPR1 and FPR2 share significant sequence identity (approximately 69%), they exhibit different ligand preferences. mdpi.com

FPR1 generally shows high affinity for N-formylated peptides. nih.gov In contrast, FPR2 often binds these peptides with lower affinity but can discriminate based on the peptide's size and the composition of its amino acids. nih.govnih.gov The C-terminus of the peptide appears to be more critical for binding to FPR2 than to FPR1. nih.govnih.gov For instance, FPR2 interacts more effectively with longer peptides and is sensitive to charges at the C-terminus, showing weak interaction with peptides carrying a negative charge in that position. nih.gov

The concept of ligand selectivity describes how favorably a ligand binds to a specific receptor compared to other potential receptors. vanderbilt.edu The structural differences between FPR1 and FPR2, particularly in their ligand-binding pockets, account for their distinct selectivity profiles. researchgate.netnih.gov

Table 1: Comparison of FPR1 and FPR2 Characteristics

| Feature | FPR1 | FPR2/ALX |

|---|---|---|

| Primary Ligands | High-affinity for N-formylated peptides (e.g., fMLF) nih.gov | Diverse: N-formylated peptides, lipoxin A4, Annexin A1, serum amyloid A mdpi.comnih.gov |

| Primary Function | Pro-inflammatory, host defense nih.govresearchgate.net | Dual role: Pro-inflammatory and Pro-resolving mdpi.comnih.gov |

| Ligand Recognition | N-terminal formyl group is critical nih.gov | Sensitive to peptide length and C-terminal composition nih.govnih.gov |

| Cellular Response | Chemotaxis, phagocytosis, ROS production nih.gov | Context-dependent; can promote or inhibit inflammation nih.gov |

Upon ligand binding, FPRs activate intracellular signaling cascades through their coupling with heterotrimeric G proteins, primarily of the Gi family. mdpi.comnih.gov This activation leads to the dissociation of the G protein into its α and βγ subunits, which then trigger multiple downstream pathways. nih.gov

ERK1/2 Pathway: The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are members of the mitogen-activated protein kinase (MAPK) family. nih.gov FPR activation can stimulate the ERK1/2 pathway, which is involved in regulating cellular processes like proliferation and gene expression. nih.govfrontiersin.org

Akt Pathway: The Akt (also known as Protein Kinase B) pathway is a crucial signaling cascade that promotes cell survival and growth. FPR signaling can lead to the activation of PI3K (phosphoinositide 3-kinase), which in turn phosphorylates and activates Akt. nih.govfrontiersin.org

NADPH Oxidase: As mentioned, a key outcome of FPR1 activation in phagocytes is the rapid assembly and activation of the NADPH oxidase complex. nih.govnih.gov This process is itself modulated by upstream signaling kinases. nih.govnih.gov For example, ROS generated by NADPH oxidase can, in some contexts, mediate the activation of the ERK1/2 pathway, creating a signaling loop. nih.govresearchgate.net

Table 2: Key Signaling Molecules in FPR-Mediated Pathways

| Molecule | Full Name | Primary Role in FPR Signaling |

|---|---|---|

| Gi | Inhibitory G protein | Couples to FPRs to initiate intracellular signaling nih.govfiocruz.br |

| ERK1/2 | Extracellular signal-regulated kinases 1/2 | Regulates gene expression and cell proliferation nih.govnih.gov |

| Akt | Protein Kinase B | Promotes cell survival and growth; activated by PI3K nih.govfrontiersin.org |

| NADPH Oxidase | Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) oxidase | Enzyme complex that generates bactericidal ROS nih.govnih.gov |

| PI3K | Phosphoinositide 3-kinase | Activates the Akt pathway nih.govfrontiersin.org |

Modulation of Innate Immune Responses by Formylated Peptides

Formylated peptides are potent modulators of the innate immune response. nih.govfrontiersin.org By acting as pathogen-associated molecular patterns (PAMPs) when derived from bacteria, or damage-associated molecular patterns (DAMPs) when released from mitochondria, they serve as a crucial alarm signal for the immune system. nih.gov This activation of FPRs on innate immune cells like neutrophils and monocytes is fundamental to the initial stages of inflammation and host defense. frontiersin.orgmdpi.com The response includes recruiting these cells to the problem area, enhancing their ability to eliminate pathogens, and clearing away damaged cells. nih.govnih.gov

Role of Valine Residues in Peptide-Receptor Recognition

The specific amino acid sequence of a peptide ligand plays a critical role in its ability to bind and activate a receptor. nih.gov In the context of this compound, the two valine residues are significant. Valine is an amino acid with a hydrophobic, nonpolar side chain. The presence of such hydrophobic residues in a formylated peptide is important for its interaction with the binding pocket of formyl peptide receptors. nih.govresearchgate.net

While the N-formyl group is essential for the initial recognition and activation of both FPR1 and FPR2, the subsequent amino acid residues determine the affinity and selectivity of the interaction. nih.govnih.gov The hydrophobic nature of the valine side chains likely contributes to the peptide's ability to fit into the hydrophobic domains within the receptor's transmembrane structure, stabilizing the ligand-receptor complex. Studies on other G protein-coupled receptors have shown that residues like valine within the binding pocket are critical, and even small changes to their size or orientation can significantly affect ligand binding. nih.gov Therefore, the valine residues in this compound are expected to be key determinants of its specific binding characteristics and biological potency at FPRs.

Investigating Potential Interactions with Other Biological Targets (e.g., Enzymes, Proteins)

While direct studies on this compound are not presently available, research on analogous compounds containing the valyl-valine (Val-Val) motif suggests potential interactions with certain classes of enzymes, most notably cysteine proteases.

One study identified a protected glutamine-valyl-valine sequence, Z-Gln-Val-Val-OMe, as a synthetic inhibitor of thiol proteinases. This compound demonstrated inhibitory activity against both papain, a cysteine protease from papaya, and cathepsin B, a human lysosomal cysteine protease. The research highlighted that Z-Gln-Val-Val-OMe was the smallest peptide derivative in the series to show a protective effect on papain. This suggests that the Val-Val dipeptide core may play a role in the recognition and binding to the active sites of these enzymes.

Furthermore, the design of enzyme-responsive probes and linkers for antibody-drug conjugates (ADCs) often utilizes peptide sequences recognized and cleaved by specific proteases. For instance, a widely used linker incorporates the valine-citrulline (Val-Cit) dipeptide, which is efficiently cleaved by cathepsin B. The preference of cathepsin B for substrates with valine at the P2 position has been documented.

Without direct experimental evidence, any discussion on the specific biological targets of this compound remains speculative. Further research, including enzymatic assays and binding studies, would be necessary to elucidate the precise biological activity and potential protein interactions of this compound.

V. Peptidomimetic Design and Structure Activity Relationship Studies for For Val Val Oh Analogues

Design Principles for For-Val-Val-OH Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified chemical structures to overcome the inherent limitations of peptides, such as poor metabolic stability and low oral bioavailability. The design of peptidomimetics for a parent compound like this compound is guided by several core principles.

A primary step in this process is the identification of the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups required for biological activity. This involves determining the key amino acid side chains and backbone conformations that are critical for the peptide's interaction with its biological target. For this compound, this would mean understanding the roles of the N-terminal formyl group and the two bulky, hydrophobic valine residues.

Key design strategies include:

Conformational Constraint: Linear peptides like this compound are highly flexible. Introducing conformational rigidity, for example through cyclization or the incorporation of specific amino acids, can lock the peptide into its bioactive conformation. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity.

Backbone Modification: The

Vi. Analytical Techniques for Characterization and Quantification of For Val Val Oh

Chromatographic Separation Techniques

Chromatography is a fundamental biophysical technique used to separate, identify, and purify components from a mixture. nih.gov The separation is based on the differential partitioning of molecules between a stationary phase and a mobile phase. nih.gov For peptides like For-Val-Val-OH, various chromatographic methods are employed to achieve high-resolution separation and purification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for analyzing the purity and quantifying peptides and proteins. hplc.eu Its high-resolving power allows for the separation of very similar molecules, making it indispensable in peptide analysis. hplc.eu Reversed-phase HPLC (RP-HPLC) is the most common mode used for formylated peptides. researchgate.netchromatographyonline.com

In a typical RP-HPLC setup for a formylated peptide, a C18 column is often used as the stationary phase. chromatographyonline.com The separation is achieved by eluting the sample with a gradient of an organic solvent, such as acetonitrile (B52724), in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). hplc.euresearchgate.net The TFA helps to improve peak shape and resolution. hplc.eu The peptide is detected as it elutes from the column, most commonly by UV absorbance at a specific wavelength. The purity of the this compound sample can be determined from the resulting chromatogram, where a single, sharp peak indicates a high degree of purity. researchgate.net Quantification is achieved by comparing the peak area of the sample to that of a known concentration standard.

Table 1: Typical HPLC Parameters for Formylated Peptide Analysis

| Parameter | Typical Setting/Value | Rationale & Reference |

|---|---|---|

| Column | Reversed-Phase C18, wide-pore | Provides hydrophobic interaction for peptide retention. Wide pores accommodate larger peptide molecules. chromatographyonline.com |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to protonate silanols and ion-pair with the peptide, improving peak shape. hplc.eu |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic solvent to elute the peptide from the column. researchgate.net |

| Gradient | Increasing concentration of Mobile Phase B over time | Allows for the separation of components with varying hydrophobicities. researchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min | Typical analytical flow rate for standard HPLC columns. nih.gov |

| Detection | UV absorbance at 214 nm or 280 nm | Peptide bonds absorb strongly around 214 nm. Aromatic residues (if present) absorb at 280 nm. |

| Temperature | 25-40 °C | Controlled temperature ensures reproducible retention times. nih.gov |

Liquid chromatography (LC) is the broad category of techniques that includes HPLC. nih.gov The fundamental principle involves separating components in a liquid mobile phase using a solid or liquid stationary phase. nih.gov

Ion Chromatography (IC), specifically ion-exchange chromatography, is another valuable LC technique that separates molecules based on their net charge. This method utilizes a stationary phase with charged functional groups. For a peptide like this compound, which possesses a free carboxylic acid group, cation-exchange chromatography could be employed under acidic conditions where the peptide carries a net positive charge, or anion-exchange chromatography could be used at a pH where it is negatively charged. The separation of stereoisomers of amino acids has been demonstrated using ion exchangers based on Cinchona alkaloids, highlighting the technique's specificity. mdpi.com

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-mass ratio in a capillary filled with an electrolyte. It has been successfully used to separate peptide diastereomers, which can be particularly useful in verifying the stereochemistry of the valine residues in this compound. researchgate.net

Thin-Layer Chromatography (TLC) is a simpler and more rapid chromatographic technique where a thin layer of adsorbent material, such as silica (B1680970) gel, is coated on a flat support like a glass plate. nih.gov The sample is spotted on the plate, which is then placed in a developing chamber with a solvent (the mobile phase). The solvent moves up the plate by capillary action, and components of the sample separate based on their affinity for the stationary phase versus the mobile phase. nih.gov While less quantitative than HPLC, TLC is a useful tool for monitoring reaction progress and assessing sample purity qualitatively.

Advanced Mass Spectrometry Approaches for Peptide Identification and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a peptide with high accuracy and to deduce its sequence. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of peptides in complex mixtures. nih.gov

For this compound, electrospray ionization (ESI) is a common method to generate gas-phase ions of the peptide. The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]+. The exact mass measurement provides strong evidence for the elemental composition of the peptide.

Tandem mass spectrometry (MS/MS) provides further structural information. In this technique, the parent ion (e.g., the [M+H]+ ion of this compound) is selected and fragmented. The resulting fragment ions are then analyzed. The fragmentation pattern, which typically involves cleavage of the peptide bonds, allows for the determination of the amino acid sequence. This confirms that the peptide consists of a formyl group, a valine residue, and a second valine residue in the correct order. Differences in fragmentation patterns in tandem-MS can also be used to distinguish between stereoisomers. researchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| Chemical Formula | C₁₂H₂₂N₂O₄ | - |

| Monoisotopic Mass | 258.1580 Da | The precise mass of the most abundant isotopic species. |

| [M+H]⁺ Ion (m/z) | 259.1652 | Primary ion observed in positive mode ESI-MS, used for identification and as precursor for MS/MS. |

| Key MS/MS Fragments | Fragmentation at peptide bonds | Confirms the sequence (Formyl -> Val -> Val). Characteristic b- and y-ions are observed. |

Amino Acid Analysis for Compositional Verification

Amino Acid Analysis (AAA) is the gold standard method for determining the amino acid composition of a peptide or protein. biosyn.comalphalyse.com It is considered a definitive method for verifying the chemical composition and purity of a peptide. biosyn.com The process involves two main steps:

Hydrolysis : The peptide bonds of this compound are broken, typically by acid hydrolysis (e.g., using 6 M HCl at 110°C for 24 hours), to release the individual constituent amino acids. nih.gov

Quantification : The freed amino acids are then separated, identified, and quantified. biosyn.com This is commonly done using HPLC after the amino acids have been derivatized with a reagent that allows for sensitive detection (e.g., by fluorescence or UV absorbance). acs.orgjascoinc.com Reagents like ortho-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines are often used. jascoinc.com

For this compound, AAA would be expected to yield only valine (the formyl group is lost during hydrolysis). The quantification of valine confirms the peptide's composition. However, it's important to note that certain amino acid bonds, such as Val-Val, can be difficult to hydrolyze completely, which may lead to recoveries that are slightly lower than expected. alphalyse.com

Development of Sensing Methodologies for Formyl Peptides

The biological activity of N-formylated peptides has driven the development of specific sensing methodologies, which are often based on their natural receptors. In mammals, a family of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs) act as pattern recognition receptors that recognize N-formylated peptides produced by bacteria and mitochondria. researchgate.netfrontiersin.orgnih.gov

There are three main subtypes in humans: FPR1, FPR2, and FPR3. nih.gov These receptors are expressed on various immune cells, such as neutrophils and monocytes, and their activation triggers a cascade of inflammatory and host-defense responses. researchgate.netnih.gov

FPR1 is a high-affinity receptor for many short formylpeptides, like the classic N-formyl-Met-Leu-Phe (fMLF). frontiersin.orgnih.gov

FPR2 can also recognize formyl peptides, often those with longer chains or specific charge characteristics. nih.gov

These receptors can be exploited to develop highly sensitive and specific bioassays for formylated peptides. For instance, cells engineered to express a specific FPR can be used in functional assays (e.g., measuring calcium mobilization or receptor internalization) to detect the presence and quantify the activity of ligands like this compound. nih.govacs.org Such cell-based sensors provide a biologically relevant method for detecting and characterizing formyl peptides. nih.gov

Vii. Enzymatic Interactions and Metabolic Pathways Involving Valine and For Val Val Oh Components

Valine Catabolism and Integration into Central Metabolic Pathways

The breakdown of valine is a multi-step process that occurs primarily within the mitochondria of various tissues, particularly in muscle. This pathway converts valine into succinyl-CoA, an intermediate of the citric acid cycle, thereby integrating its carbon skeleton into central metabolism. wikipedia.orgnih.gov

The initial steps of catabolism are common to all three BCAAs (leucine, isoleucine, and valine). nih.gov The catabolism of valine begins in the muscle and produces NADH and FADH2, which can be used for ATP generation. nih.gov Ultimately, valine is converted into propionyl-CoA, which is then transformed into succinyl-CoA. nih.gov

The first and reversible step in valine catabolism is transamination, catalyzed by the enzyme branched-chain aminotransferase (BCAT). mit.educlarityxdna.com This reaction involves the transfer of the amino group from valine to α-ketoglutarate, yielding glutamate and the corresponding branched-chain alpha-keto acid (BCKA), α-ketoisovalerate. wikipedia.orgnih.govjtgga.org This process is dependent on pyridoxal 5'-phosphate (PLP), a vitamin B6 derivative, as a cofactor. mit.edu

There are two main isoforms of BCAT in mammals: a cytosolic form (BCATc) and a mitochondrial form (BCATm). nih.govplos.org While BCATm is found in most tissues, BCATc is primarily located in the central nervous system. nih.gov This initial transamination step occurs predominantly in skeletal muscle due to high BCAT activity in this tissue. clarityxdna.commanchester.ac.uk

Following its formation, α-ketoisovalerate undergoes irreversible oxidative decarboxylation, a critical and rate-limiting step in BCAA catabolism. manchester.ac.uk This reaction is catalyzed by the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex, a multi-enzyme complex located on the inner mitochondrial membrane. nih.govfrontiersin.org The BCKDH complex acts on the BCKAs derived from all three BCAAs, converting α-ketoisovalerate into isobutyryl-CoA. wikipedia.orgnih.govnih.gov

The BCKDH complex is composed of three catalytic components: E1 (a thiamine-dependent decarboxylase), E2 (a lipoate-dependent dihydrolipoyl transacylase), and E3 (a FAD-dependent dihydrolipoyl dehydrogenase). manchester.ac.uknih.gov The activity of the BCKDH complex is tightly regulated, primarily through phosphorylation and dephosphorylation, with a dedicated kinase (BCKDK) that inactivates the complex and a phosphatase (PPM1K) that activates it. nih.gov A deficiency in the BCKDH complex leads to a serious metabolic disorder known as Maple Syrup Urine Disease, characterized by the accumulation of BCAAs and their corresponding BCKAs. nih.govfrontiersin.org

Isobutyryl-CoA, the product of the BCKDH reaction, undergoes a series of subsequent enzymatic reactions. These steps include dehydrogenation, hydration, and removal of the CoA group, followed by further conversions that ultimately yield propionyl-CoA. ebi.ac.uktaylorandfrancis.com Propionyl-CoA is then carboxylated to form methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, a key intermediate in the citric acid cycle. nih.govtaylorandfrancis.com

The entry of succinyl-CoA into the citric acid cycle allows the carbon skeleton of valine to be completely oxidized for energy production. wikipedia.org Alternatively, succinyl-CoA can be withdrawn from the cycle to serve as a substrate for gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate precursors. nih.govnih.gov This makes valine a glucogenic amino acid, capable of contributing to the maintenance of blood glucose levels during periods of fasting or starvation. jneurosci.orgmedlineplus.gov The conversion of valine-derived succinyl-CoA to glucose occurs primarily in the liver and kidneys. medlineplus.gov An intermediate in valine catabolism, 3-hydroxyisobutyrate, has been identified as a good substrate for gluconeogenesis. psychiatryonline.orgmedlineplus.gov

Table 1: Key Enzymes in the Catabolic Pathway of Valine to Succinyl-CoA

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Branched-Chain Aminotransferase | BCAT | Catalyzes the initial reversible transamination of valine. | Valine, α-ketoglutarate | α-ketoisovalerate, Glutamate |

| Branched-Chain Alpha-Keto Acid Dehydrogenase Complex | BCKDH | Catalyzes the irreversible oxidative decarboxylation of α-ketoisovalerate. | α-ketoisovalerate | Isobutyryl-CoA, CO2 |

| Isobutyryl-CoA Dehydrogenase | - | Dehydrogenates isobutyryl-CoA. | Isobutyryl-CoA | Methacrylyl-CoA |

| Enoyl-CoA Hydratase | - | Hydrates methacrylyl-CoA. | Methacrylyl-CoA | 3-hydroxyisobutyryl-CoA |

| 3-Hydroxyisobutyryl-CoA Hydrolase | HIBCH | Removes the CoA group from 3-hydroxyisobutyryl-CoA. | 3-hydroxyisobutyryl-CoA | 3-hydroxyisobutyric acid, CoA |

| 3-Hydroxyisobutyrate Dehydrogenase | - | Oxidizes 3-hydroxyisobutyric acid. | 3-hydroxyisobutyric acid | Methylmalonate semialdehyde |

| Methylmalonate-Semialdehyde Dehydrogenase | - | Converts methylmalonate semialdehyde to propionyl-CoA. | Methylmalonate semialdehyde | Propionyl-CoA |

| Propionyl-CoA Carboxylase | - | Carboxylates propionyl-CoA to form methylmalonyl-CoA. | Propionyl-CoA, Bicarbonate, ATP | D-Methylmalonyl-CoA, ADP, Pi |

| Methylmalonyl-CoA Epimerase | - | Converts D-methylmalonyl-CoA to L-methylmalonyl-CoA. | D-Methylmalonyl-CoA | L-Methylmalonyl-CoA |

| Methylmalonyl-CoA Mutase | - | Isomerizes L-methylmalonyl-CoA to succinyl-CoA. | L-Methylmalonyl-CoA | Succinyl-CoA |

Catechol-O-Methyltransferase (COMT) and Valine Polymorphism Studies

Catechol-O-methyltransferase (COMT) is a crucial enzyme involved in the degradation of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. wikipedia.orgmanchester.ac.uk It functions by transferring a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the catechol substrate. jtgga.orgebi.ac.uk This enzymatic action is particularly important in the prefrontal cortex, where it is a primary mechanism for the clearance of synaptic dopamine. nih.govmit.eduplos.org

A well-studied and common single nucleotide polymorphism (SNP) in the COMT gene results in a valine (Val) to methionine (Met) substitution at codon 158 of the membrane-bound form of the enzyme (Val158Met; rs4680). wikipedia.orgmedlineplus.gov This genetic variation has a significant impact on the enzyme's thermal stability and, consequently, its catalytic activity. nih.govmedlineplus.gov

The Val allele encodes a more active and thermostable form of the COMT enzyme. nih.govmdpi.com In contrast, the Met allele produces a less stable enzyme with significantly reduced activity. jneurosci.orgresearchgate.net Individuals homozygous for the Val allele (Val/Val) have the highest level of COMT activity, while those homozygous for the Met allele (Met/Met) have the lowest. frontiersin.org Heterozygous individuals (Val/Met) exhibit an intermediate level of enzymatic activity. plos.orgjneurosci.org The Val form of the enzyme metabolizes dopamine up to four times faster than the Met variant. wikipedia.orgsalimetrics.com This leads to a several-fold decrease in enzymatic activity in individuals with the Met allele. nih.govresearchgate.net

Conversely, the lower enzymatic activity associated with the Met allele results in slower dopamine breakdown. nih.govfrontiersin.org Consequently, individuals with the Met/Met genotype tend to have higher synaptic dopamine availability in the prefrontal cortex. nih.govclarityxdna.com This alteration in dopamine signaling due to the COMT Val158Met polymorphism has been linked to variations in cognitive functions that are dependent on the prefrontal cortex, such as executive function, working memory, and attention. mit.edupsychiatryonline.orgnih.gov The Val allele, with its associated lower dopamine levels, has been linked in some studies to less efficient prefrontal cortex function, while the Met allele has been associated with more efficient performance on certain cognitive tasks. psychiatryonline.orgjneurosci.org

Table 2: Summary of COMT Val158Met Polymorphism

| Genotype | Alleles | COMT Enzyme Activity | Impact on Prefrontal Dopamine Levels |

|---|---|---|---|

| Val/Val | Two Valine alleles | High | Lower synaptic dopamine availability due to rapid degradation. |

| Val/Met | One Valine, one Methionine allele | Intermediate | Intermediate dopamine degradation and availability. |

| Met/Met | Two Methionine alleles | Low | Higher synaptic dopamine availability due to slower degradation. |

Protein Turnover and Stability Studies of COMT Isoforms

Catechol-O-methyltransferase (COMT) is a crucial enzyme in the metabolism of catecholamines, including neurotransmitters like dopamine and epinephrine. acs.orgnih.gov A common single nucleotide polymorphism in the human COMT gene results in a valine (Val) to methionine (Met) substitution at codon 108 of the soluble isoform (S-COMT) or 158 of the membrane-bound isoform (MB-COMT). researchgate.netnih.gov This polymorphism creates a high-activity (COMT-H, containing valine) and a low-activity (COMT-L, containing methionine) version of the enzyme. researchgate.net

The difference in activity is not due to altered mRNA expression or inherent kinetic properties but is instead linked to the thermostability and subsequent protein turnover of the isoforms. researchgate.netnih.gov The valine-containing COMT-H variant exhibits greater stability. nih.gov In contrast, the methionine-containing COMT-L variant is less stable, leading to more rapid proteolytic degradation and, consequently, lower steady-state protein levels in cells. acs.orgresearchgate.net Studies have shown that missense variants of COMT that are structurally unstable are targeted for degradation by the ubiquitin-proteasome system. acs.orgnih.govbiorxiv.org

Pulse-chase experiments have been employed to quantify the difference in protein stability. These studies reveal a significantly shorter half-life for the S-COMT L protein compared to the S-COMT H protein, indicating that increased turnover contributes to the reduced COMT activity observed in individuals with the COMT LL genotype. researchgate.net

| COMT Isoform | Genotype | Amino Acid at Codon 108 | Protein Half-Life (Days) | Reference |

|---|---|---|---|---|

| S-COMT H | HH | Valine | 4.7 | researchgate.net |

| S-COMT L | LL | Methionine | 3.0 | researchgate.net |

General Considerations for For-Val-Val-OH Interactions with Proteases and Peptidases

The interaction of this compound with proteases and peptidases is governed by the structural features of the dipeptide, namely the N-terminal formyl group and the two valine residues. N-formylated peptides are recognized by the innate immune system as they are typically derived from the proteolytic degradation of bacterial and mitochondrial proteins. acs.orgacs.org This recognition is mediated by formyl peptide receptors (FPRs). acs.orgnih.gov The N-formyl group is a critical determinant for binding to these receptors. acs.org

Beyond receptor binding, the N-formyl group also dictates the peptide's susceptibility to enzymatic degradation. Mammals possess specific enzymes to degrade N-formyl peptides, preventing unwanted inflammatory responses, particularly in areas like the gut which are exposed to commensal bacteria. acs.orgacs.org The degradation is a sequential process involving at least two key enzymes.

α-N-Acylpeptide Hydrolase (EC 3.4.19.1): This enzyme, also known as acylamino acid-releasing enzyme, typically initiates the degradation. It hydrolytically cleaves the N-terminal N-formylamino acid from the peptide. acs.org In the case of this compound, this enzyme would be expected to release N-formyl-valine and a single valine molecule.

N-Acylase IA (EC 3.5.1.14): This enzyme, or Nα-acyl-l-amino acid amidohydrolase, then acts on the released N-formyl-valine. It hydrolyzes the formyl group from the amino acid, yielding formate and valine. acs.org

The kinetic parameters of these enzymes have been characterized using model N-formyl peptides like N-formyl-methionyl-leucyl-phenylalanine (f-MLF). acs.org

| Enzyme | Substrate | K_M (mM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| α-N-Acylpeptide Hydrolase | f-MLF | 0.60 | 14 | 22,500 | acs.org |

| N-Acylase IA | N-formylmethionine | 3.1 | 7.9 | 2,550 | acs.org |

Therefore, the interaction of this compound with proteases and peptidases is expected to result in its complete breakdown into its fundamental, non-toxic components: formic acid and valine. The specificity of various proteases for the Val-Val peptide bond would also play a role, but the primary and most specific enzymatic attack is likely directed at the N-formyl group and the subsequent N-formyl-valine moiety. The presence of the N-formyl group may also sterically hinder or alter the recognition of the peptide by general peptidases that are not specialized for formylated substrates.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for For-Val-Val-OH, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer: Begin with solid-phase peptide synthesis (SPPS) using Fmoc-protected valine residues. Optimize coupling steps by varying activators (e.g., HBTU vs. HATU) and monitoring reaction efficiency via HPLC . For solution-phase synthesis, assess solvent polarity (e.g., DMF vs. DCM) and temperature effects on racemization using circular dichroism (CD) spectroscopy. Tabulate yields and purity metrics under varying conditions (Table 1).

| Condition | Activator | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Room temperature | HBTU | DMF | 78 | 92 |

| 0°C | HATU | DCM | 85 | 95 |

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer: Use tandem mass spectrometry (MS/MS) to confirm molecular weight and fragmentation patterns. Pair with ¹H/¹³C NMR to verify stereochemistry and backbone conformation, referencing valine methyl group signals (δ ~0.9–1.1 ppm) . Validate purity via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). For ambiguous data, cross-validate with X-ray crystallography if crystalline forms are obtainable .

Q. How can researchers assess the stability of this compound under physiological conditions?

- Methodological Answer: Conduct accelerated stability studies by incubating the compound in phosphate-buffered saline (PBS) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using high-resolution MS. Compare stability profiles under varying pH (e.g., 2.0 vs. 7.4) to simulate gastrointestinal vs. systemic environments .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer: Use enzyme-linked immunosorbent assays (ELISAs) to test binding affinity to target receptors (e.g., angiotensin-converting enzyme). Pair with cell viability assays (e.g., MTT) in relevant cell lines to assess cytotoxicity. Normalize results against positive/negative controls and report IC₅₀ values with confidence intervals (n ≥ 3 replicates) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved when characterizing this compound?

- Methodological Answer: Perform dynamic NMR experiments to detect conformational flexibility in solution. If X-ray data conflicts with solution-phase NMR, consider molecular dynamics simulations to model temperature-dependent conformational changes. Validate with 2D NOESY to identify through-space nuclear Overhauser effects (NOEs) .

Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?

- Methodological Answer: Employ molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate binding modes. Use quantum mechanics/molecular mechanics (QM/MM) to refine energy landscapes. Cross-validate predictions with surface plasmon resonance (SPR) data to quantify binding kinetics (ka/kd) .

Q. How should researchers address reproducibility challenges in synthesizing this compound across labs?

- Methodological Answer: Standardize protocols using detailed step-by-step procedures, including exact molar ratios, degassing times, and purification methods (e.g., flash chromatography vs. preparative HPLC). Share raw data (e.g., NMR FID files) via repositories like Zenodo for independent verification .

Q. What novel applications of this compound warrant exploration in drug delivery systems?

- Methodological Answer: Investigate its use as a self-assembling peptide hydrogel for controlled drug release. Characterize rheological properties (storage/loss modulus) and encapsulation efficiency of model drugs (e.g., doxorubicin). Compare release kinetics in vitro vs. in vivo using fluorescence tracking .

Guidelines for Rigorous Research Design

- Frameworks : Apply PICO (Population: peptide; Intervention: synthetic method; Comparison: alternative routes; Outcome: yield/purity) to structure hypotheses .

- Data Validation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

- Ethical Compliance : For biological studies, adhere to institutional review board (IRB) protocols for in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.